1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone
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Overview
Description
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by the presence of a bromine atom, a phenyl group, and a piperidine ring, exhibits unique chemical properties that make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Final Coupling: The final step involves the coupling of the phenyl group and the ethanone moiety to the quinoline-piperidine intermediate, typically through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHTTWXYNNZMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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